(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 4-methoxyphenylsulfonyl group and at the 8-position with a (4-bromophenyl)methanone moiety.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O5S/c1-28-18-6-8-19(9-7-18)30(26,27)24-14-15-29-21(24)10-12-23(13-11-21)20(25)16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIKPRMHSWFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone , with the CAS number 903255-21-0 , is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Formula
The molecular formula of the compound is , and it has a molecular weight of 495.4 g/mol . The structure features a bromophenyl group, a methoxyphenyl sulfonyl moiety, and a diazaspiro framework, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2O5S |
| Molecular Weight | 495.4 g/mol |
| CAS Number | 903255-21-0 |
| Purity | Typically 95% |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of bromophenyl compounds have shown cytotoxic effects on various cancer cell lines, such as:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
In a study, certain bromophenyl derivatives demonstrated IC50 values ranging from 70 to 160 μM , indicating their moderate to high efficacy in inhibiting cancer cell proliferation .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle, leading to increased apoptosis in cancer cells.
- Downregulation of Oncogenes : They may downregulate key oncogenes involved in tumor growth and metastasis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Antimicrobial Activity
Some studies suggest that compounds with similar structures possess antimicrobial properties. For instance, thiosemicarbazide derivatives related to bromophenyl compounds have shown enhanced antibacterial activity compared to their non-brominated counterparts . The increased electron density from the bromine atom may enhance interaction with bacterial cell membranes.
Study 1: Cytotoxicity Assessment
In a comparative study involving various bromophenyl derivatives, it was found that the compound exhibited significant cytotoxicity against several human cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 120 |
| MCF-7 | 150 |
| MDA-MB-231 | 170 |
This study highlights the potential of this compound as an effective anticancer agent .
Study 2: Mechanistic Insights
Research into the mechanism revealed that treatment with the compound led to significant apoptosis in A549 cells as evidenced by:
- Increased caspase activity
- Elevated levels of cleaved PARP
- Enhanced ROS production
These findings suggest that the compound induces apoptosis through oxidative stress pathways, making it a candidate for further development as an anticancer therapeutic .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure is known to influence cell signaling pathways related to cancer proliferation. Preliminary studies suggest that (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that derivatives of sulfonamides can effectively combat bacterial infections, making this compound a candidate for further exploration in antibiotic development.
Polymer Synthesis
The unique chemical structure of this compound enables its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are critical for applications in coatings and composites.
Photonic Applications
The compound's chromophoric characteristics allow it to be explored in photonic devices. Research into its optical properties could lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Enzyme Inhibition Studies
Given the structural complexity of this compound, it may serve as an inhibitor for various enzymes involved in metabolic pathways. Investigating its interaction with specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery applications. Its spirocyclic nature may aid in achieving controlled release profiles for encapsulated drugs.
Case Studies
Comparison with Similar Compounds
Key Differences :
- Substituents: The 8-position substituent in this compound is a methylsulfonyl group, whereas the target compound features a (4-bromophenyl)methanone group.
- Electronic Effects: The methylsulfonyl group is a strong electron-withdrawing substituent, while the bromophenyl-methanone moiety introduces both steric bulk and moderate electron withdrawal due to the bromine atom.
- Potential Applications: Methylsulfonyl groups are common in pharmaceuticals for enhancing solubility and metabolic stability, whereas bromophenyl groups may influence binding affinity in receptor-targeted compounds .
Spirocyclic Diazaspiro Compound: 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Key Differences :
- Core Structure : This compound has a 1,3-diazaspiro[4.5]decane core with two ketone (dione) groups, contrasting with the 1-oxa-4,8-diazaspiro core of the target compound.
- Substituents : The 4-bromophenylsulfonyl group is attached at position 3, and the dione groups increase polarity and hydrogen-bonding capacity compared to the target compound’s ether and sulfonyl groups.
- Conformational Rigidity : The absence of an oxygen atom in the spiro ring may alter conformational flexibility, impacting interactions in biological systems .
Pyrazole Derivatives with Bromophenyl Moieties
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
Key Differences :
- Core Structure: These are non-spirocyclic pyrazole derivatives, offering greater conformational flexibility compared to the rigid spiro framework of the target compound.
- Substituents: Fluorophenyl groups introduce electronegative effects, while the bromophenyl moiety is retained.
- Biological Relevance : Pyrazole derivatives are often explored for antimicrobial and anti-inflammatory activities, suggesting possible overlapping therapeutic avenues for the target compound .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The target compound’s spirocyclic core and substituent combination may offer advantages in drug design, such as improved metabolic stability and target selectivity compared to flexible analogs.
- Data Gaps: No direct biological or physicochemical data for the target compound are available in the evidence. Comparisons rely on structural extrapolation and related compounds.
- Methodological Relevance : Crystallographic techniques (e.g., SHELX programs ) are critical for elucidating the precise geometry of such complex spirocyclic systems.
Q & A
Q. What are the recommended synthetic routes for (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of precursors like piperidine derivatives.
- Step 2 : Sulfonylation at the 4-position using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Coupling the bromophenyl group via a nucleophilic substitution or Friedel-Crafts acylation reaction. Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical for yield and purity .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
Q. What in vitro assays are suitable for initial biological screening?
Common assays include:
- Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility Testing : Use of co-solvents (DMSO/PBS mixtures) to assess bioavailability limitations .
Advanced Research Questions
Q. How can contradictory biological activity data for spirocyclic sulfonamides be resolved?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations .
- Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
- Metabolite Profiling : LC-MS/MS to rule out degradation products .
Q. What structural modifications enhance target selectivity in this compound class?
Structure-activity relationship (SAR) studies suggest:
- Sulfonyl Group : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) improves enzyme binding .
- Bromophenyl Substitution : Para-bromo enhances hydrophobic interactions, while meta-substitutions reduce steric hindrance .
- Spirocyclic Core : Expanding the ring size (e.g., spiropiperidine to spiroazepane) alters conformational flexibility .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-NO₂ sulfonyl | Increased kinase inhibition | |
| 3-Br phenyl | Reduced cytotoxicity | |
| 7-membered spiro | Improved solubility |
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., G-protein-coupled receptors) .
- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 interactions .
- Docking Studies : AutoDock Vina identifies potential binding pockets in homology models .
Q. How are synthetic yields optimized for the sulfonylation step?
Key parameters include:
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation .
- Solvent Choice : Anhydrous DMF improves reagent solubility .
- Temperature Control : Reactions at 0–5°C minimize side-product formation .
Data Analysis and Validation
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded regions .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
Q. How are batch-to-batch impurities identified and quantified?
- HPLC-PDA/MS : Detects sulfonic acid byproducts (<0.5% area) .
- Elemental Analysis : Confirms stoichiometric Br content (±0.3% theoretical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
